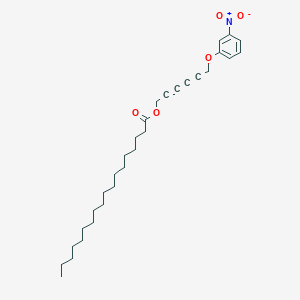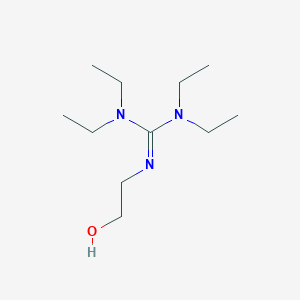
4H-1,3-Benzothiazine, 2-methyl-4,4-dipropyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1,3-Benzothiazine, 2-methyl-4,4-dipropyl-, hydrochloride: is a heterocyclic compound that consists of a benzene ring fused to a thiazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,3-Benzothiazine, 2-methyl-4,4-dipropyl-, hydrochloride typically involves the cyclization of substituted 2-aminobenzenethiols with β-ketoesters. This reaction is often catalyzed by ceric ammonium nitrate (CAN) at room temperature . Another method involves the condensation of 2-aminothiophenol with methyl 2-chloropropionate in the presence of sodium hydroxide .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 4H-1,3-Benzothiazine, 2-methyl-4,4-dipropyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated benzothiazine derivatives.
Applications De Recherche Scientifique
4H-1,3-Benzothiazine, 2-methyl-4,4-dipropyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against human leukocyte elastase.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4H-1,3-Benzothiazine, 2-methyl-4,4-dipropyl-, hydrochloride involves its interaction with various molecular targets:
Comparaison Avec Des Composés Similaires
4H-3,1-Benzothiazin-4-ones: These compounds share a similar thiazine ring structure but differ in their substituents and biological activities.
Phenothiazines: These compounds have an additional benzene ring and are known for their antipsychotic properties.
Uniqueness: 4H-1,3-Benzothiazine, 2-methyl-4,4-dipropyl-, hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to inhibit serine proteases and its potential antimicrobial activity make it a valuable compound for further research and development.
Propriétés
Numéro CAS |
58435-39-5 |
|---|---|
Formule moléculaire |
C15H22ClNS |
Poids moléculaire |
283.9 g/mol |
Nom IUPAC |
2-methyl-4,4-dipropyl-1,3-benzothiazine;hydrochloride |
InChI |
InChI=1S/C15H21NS.ClH/c1-4-10-15(11-5-2)13-8-6-7-9-14(13)17-12(3)16-15;/h6-9H,4-5,10-11H2,1-3H3;1H |
Clé InChI |
MHTBWLYRVOPOGY-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(C2=CC=CC=C2SC(=N1)C)CCC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)methoxy]benzene](/img/structure/B14623475.png)

![4-{2-[4-(2-Methylbutyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14623489.png)

![1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14623501.png)


![1-Phenyl-9-azabicyclo[6.1.0]nonane](/img/structure/B14623515.png)



